Clethodim, (Z)-
Description
Contextualization within Agricultural Science and Weed Management
In the field of agricultural science, Clethodim (B606718) is primarily utilized for the post-emergence control of a wide spectrum of annual and perennial grass weeds in a variety of broadleaf crops. fbn.comchemicalwarehouse.com These crops include, but are not limited to, soybeans, cotton, sunflowers, peanuts, and various vegetables like carrots and onions. fbn.compomais.comsipcam-oxon.com Its selectivity is a key attribute, allowing for the removal of competitive grass weeds from established broadleaf crops without causing damage to the desired plants. chemicalwarehouse.comallpesticides.com This makes it an invaluable component of integrated weed management (IWM) programs, especially in systems where glyphosate-resistant weeds have become prevalent. pomais.com
The herbicidal activity of Clethodim stems from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase). chemicalwarehouse.comjindunchemistry.compomais.com This enzyme is critical for the biosynthesis of fatty acids, which are essential components for the formation of cell membranes and plant growth. chemicalwarehouse.comguidechem.com By blocking ACCase, Clethodim effectively halts the production of these vital lipids, leading to the cessation of growth and eventual death of the susceptible grass weed, typically within one to three weeks. chemicalwarehouse.comguidechem.com Broadleaf crops possess a different form of the ACCase enzyme that is not affected by Clethodim, which accounts for the herbicide's selectivity. pomais.com
Table 1: Agricultural Applications of Clethodim
| Category | Examples |
|---|---|
| Broadleaf Crops | Soybeans, Cotton, Sunflowers, Canola, Peanuts, Sugar Beets, Potatoes, Alfalfa, Clover fbn.comjindunchemistry.compomais.comsipcam-oxon.com |
| Vegetables | Beans, Peas, Carrots, Onions, Pumpkins jindunchemistry.compomais.com |
| Annual Grass Weeds Controlled | Ryegrass (Lolium spp.), Wild Oats (Avena fatua), Foxtail (Setaria spp.), Barnyardgrass (Echinochloa crus-galli) jindunchemistry.com |
| Perennial Grass Weeds Controlled | Bermudagrass (Cynodon dactylon), Johnsongrass (Sorghum halepense) jindunchemistry.com |
| Other Weeds Controlled | Volunteer Corn fbn.com |
Research Trajectory and Historical Perspectives on Cyclohexanedione Oxime Herbicides
The development of Clethodim is part of a broader research trajectory focused on the cyclohexanedione oxime ether class of herbicides, which are renowned for their grass-specific activity. epa.gov The herbicidal potential of this chemical family was a significant discovery, leading to the commercialization of several key compounds. Research efforts focused on modifying substituents on the cyclohexanedione structure to enhance herbicidal activity. researchgate.net
The first compound from this class to be introduced to the market was alloxydim-sodium (B1343329) in 1978. researchgate.net This was followed by the development of other important herbicides such as sethoxydim (B610796), cycloxydim, and clethodim. researchgate.net Clethodim, discovered by Chevron Chemical, demonstrated a similar herbicidal spectrum to sethoxydim but often at lower application rates. researchgate.net Since 1975, at least eight cyclohexanedione herbicides have been commercialized for weed control in various cropping systems. epa.gov The ongoing research into this class of herbicides continues to address challenges such as the evolution of herbicide resistance in targeted weed populations. rothamsted.ac.uknih.gov Studies have identified that resistance in some grass species, like Italian ryegrass, can be due to target-site modifications in the ACCase gene. nih.gov
Table 2: Key Herbicides in the Cyclohexanedione Oxime Class
| Compound Name | Discovery/Introduction Context |
|---|---|
| Alloxydim-sodium | Introduced in 1978 as an early herbicide in this class. researchgate.net |
| Sethoxydim | Introduced in 1982, showed excellent activity against various grass weeds. researchgate.net |
| Clethodim | Discovered by Chevron Chemical; presented a similar herbicidal spectrum to sethoxydim, often with lower application rates. researchgate.net |
| Cycloxydim | Discovered by BASF; known for a very broad spectrum of activity. researchgate.net |
| Tralkoxydim | Has a narrower herbicidal spectrum, used for control of annual winter grass weeds in wheat. researchgate.net |
| Profoxydim | Developed by BASF and first registered in 1998 for grass weed control in rice. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
... Fatty acid synthesis inhibitor. |
|---|---|
CAS No. |
1210535-11-7 |
Molecular Formula |
C17H26ClNO3S |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14- |
InChI Key |
SILSDTWXNBZOGF-SUJSHMTESA-N |
Isomeric SMILES |
CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)SCC)O |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O |
boiling_point |
Decomposes below boiling point |
Color/Form |
Clear amber liquid |
flash_point |
162 °F (72 °C) (Closed cup) /Select Max Herbicide/ |
solubility |
Soluble in most organic solvents |
Origin of Product |
United States |
Molecular and Stereochemical Characterization of Clethodim, Z
The (Z)-Isomer: Specificity and Significance in Herbicide Science
The formation of the (Z)-isomer can occur readily under various environmental conditions, including in dark, aqueous environments, and is accelerated by exposure to light, particularly UV radiation, in neutral or acidic conditions. researchgate.net This transformation is important because the presence of multiple isomers can complicate residue analysis and may influence the compound's persistence and biological activity in the field. fao.org While the (E) form is the intended active ingredient, the dynamics of its conversion to the (Z)-isomer are critical for understanding the herbicide's behavior after application.
Stereoisomerism and Tautomeric Equilibria in Solution
Clethodim's molecular structure, characterized by a C=N double bond in its oxime group and a mobile proton on the 3-hydroxyl of the hydroxycyclohexenone moiety, leads to the existence of various stereoisomers and tautomers in solution. herts.ac.ukfao.org
The (E)- and (Z)-isomers of Clethodim (B606718) can interconvert, with the equilibrium being influenced by environmental factors such as pH and light. fao.org In aqueous solutions, this interconversion happens readily at pH 5 and 7, but is not significantly observed at a more alkaline pH of 9. fao.org The process can be observed chromatographically, where the interconversion may cause tailing between the peaks corresponding to the two isomers. fao.org Acidic conditions can also facilitate the isomeric transition from (E) to (Z). researchgate.net Theoretical calculations have shown that under acidic conditions, the energy difference between the (E) and (Z) forms is minimal, although the (E) form remains dominant in neutral environments. researchgate.net Photolysis is a major driver of this isomerization, making it a key process in the environmental degradation of the herbicide. researchgate.netresearchgate.net
In addition to geometric isomerism, Clethodim exists as an equilibrium mixture of several tautomers. researchgate.netregulations.gov The primary forms are the keto-enol tautomers of the cyclohexene (B86901) ring. regulations.gov Four main tautomeric structures are possible: two ketoenolimine forms, one diketoenamine form, and one diketoimine form. researchgate.net
The equilibrium between these tautomers is highly dependent on the solvent. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy studies have been instrumental in identifying and quantifying the major tautomeric species in different solvents. researchgate.netbohrium.com
In a nonpolar solvent like chloroform (B151607) (CDCl3), the E-ketoenolimine is the only detectable tautomer. researchgate.net
In polar aprotic solvents like acetone-d6 (B32918) and dimethylsulfoxide (DMSO)-d6, mixtures of E-ketoenolimine and E-diketoenamine tautomers are observed. researchgate.net
In water (D2O), a mixture of three neutral tautomers is present: E-ketoenolimine , E-diketoenamine , and Z-ketoenolimine . researchgate.net
The relative abundance of these tautomers in different solvents is detailed in the table below.
| Solvent | E-ketoenolimine (%) | E-diketoenamine (%) | Z-ketoenolimine (%) |
|---|---|---|---|
| CDCl₃ | 100 | 0 | 0 |
| Acetone-d₆ | 8 | 92 | 0 |
| DMSO-d₆ | 53 | 47 | 0 |
| D₂O | 66 | 20 | 14 |
Influence of Molecular Structure on Biological Activity
The herbicidal activity of Clethodim stems from its function as an Acetyl-CoA carboxylase (ACCase) inhibitor, which disrupts fatty acid biosynthesis in susceptible grass species. herts.ac.uk The specific molecular structure, including its stereochemistry and tautomeric forms, is critical to this biological activity.
The keto-enol tautomerism is considered a crucial factor for the herbicidal efficacy of cyclohexanedione herbicides. researchgate.net The enol form is necessary for the inhibition of the ACCase enzyme. The herbicidal action involves the cleavage of the ester or oxime ether group, followed by the enolization of the side chain, which then chelates with a metal ion in the active site of the enzyme.
Mechanism of Action and Biological Efficacy
Inhibition of Acetyl-CoA Carboxylase (ACCase) Pathway
The primary mode of action for Clethodim (B606718), (Z)-, is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). chemicalwarehouse.compomais.com This enzyme is pivotal in the initial, rate-limiting step of fatty acid biosynthesis. cas.cznih.gov ACCase catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a fundamental building block for the creation of fatty acids. cas.czlsuagcenter.com By blocking the ACCase enzyme, clethodim effectively halts the production of these essential molecules. lsuagcenter.com Studies have shown that cyclohexanedione herbicides like clethodim are potent, reversible inhibitors of ACCase in susceptible grass species. osti.gov The inhibition is specific to the carboxyl transfer site of the enzyme. osti.gov
The inhibition of ACCase by Clethodim, (Z)-, leads to a direct and critical disruption of de novo fatty acid biosynthesis. cas.czoup.com Fatty acids are essential components for the production of lipids, which are vital for numerous cellular functions. lsuagcenter.com Most importantly, lipids are required for the formation and integrity of cell membranes. pomais.comlsuagcenter.com Without the ability to synthesize new fatty acids, the plant cannot produce the phospholipids (B1166683) necessary for building new cell membranes required for cell division and growth. lsuagcenter.com This cessation of lipid production halts growth in the meristematic regions, such as the roots and shoots. Visible symptoms in affected weeds, including chlorosis and necrosis of young tissues, typically appear within 7 to 14 days, leading to the progressive collapse and death of the plant. epa.gov
Target Selectivity in Graminoid Species
A key characteristic of Clethodim, (Z)-, is its high selectivity, targeting grass weeds (graminoids) while leaving broadleaf (dicotyledonous) plants largely unaffected. chemicalwarehouse.compomais.com This selectivity is not based on differential uptake or metabolism of the herbicide, but rather on a fundamental difference in the target enzyme itself. oup.com
Grasses possess a form of the ACCase enzyme in their plastids that is sensitive to cyclohexanedione herbicides. oup.com In contrast, broadleaf plants have a different, insensitive form of this enzyme. pomais.comoup.com Biochemical studies have demonstrated that the ACCase enzyme isolated from broadleaf plants is significantly less sensitive to inhibition by herbicides like clethodim compared to the enzyme from grasses. nih.govresearchgate.net This inherent insensitivity of the target site in dicot species is the basis for the selective control of grassy weeds in broadleaf crops. oup.comoup.com
Efficacy in Control of Annual and Perennial Grass Weeds
Clethodim, (Z)-, is effective against a broad spectrum of both annual and perennial grass weeds. gracofertilizer.comchemicalwarehouse.com Its systemic action allows it to control established perennial grasses by translocating to the rhizomes and stolons. epa.gov Research and field studies have documented its efficacy on numerous economically significant weed species.
For instance, studies on annual ryegrass (Lolium spp.) have shown significant control, with one study reporting an average of 84% control when applied at the 2 to 3 leaf stage. farmtrials.com.au Similarly, trials on annual bluegrass (Poa annua) demonstrated control rates between 93% and 98% at 35 days after treatment. ucanr.edu Other annual grasses effectively controlled include species like Cenchrus echinatus, Eleusine indica, and Brachiaria plantaginea. awsjournal.org
The herbicide is also a valuable tool for managing perennial grasses such as tall fescue (Festuca arundinacea) and Bermuda grass. chemicalwarehouse.combioone.org Effective control of perennial species often relies on application timing to ensure the herbicide is translocated to the underground reproductive structures. epa.gov
Table 1: Efficacy of Clethodim, (Z)- on Select Annual Grass Weeds
| Weed Species | Scientific Name | Efficacy/Control Level | Source(s) |
| Annual Ryegrass | Lolium multiflorum | 84% average control | farmtrials.com.au |
| Annual Bluegrass | Poa annua | 93-98% control | ucanr.edu |
| Southern Sandbur | Cenchrus echinatus | Good control | awsjournal.org |
| Goosegrass | Eleusine indica | Good control | awsjournal.org |
| Alexandergrass | Brachiaria plantaginea | >86% control | awsjournal.org |
| Barnyardgrass | Echinochloa crus-galli | Effective control | cabidigitallibrary.org |
| Crabgrass | Digitaria spp. | Effective control | chemicalwarehouse.com |
| Foxtail | Setaria spp. | Effective control | chemicalwarehouse.com |
Table 2: Efficacy of Clethodim, (Z)- on Select Perennial Grass Weeds
| Weed Species | Scientific Name | Efficacy/Control Level | Source(s) |
| Tall Fescue | Festuca arundinacea | Substantial reduction in cover | bioone.org |
| Bermuda Grass | Cynodon dactylon | Effective control | chemicalwarehouse.com |
| Kentucky Bluegrass | Poa pratensis | Reduced cover | unl.edu |
| Smooth Brome | Bromus inermis | Reduced cover | unl.edu |
Metabolism and Environmental Transformation Pathways
Metabolic Fate in Plant Systems
Clethodim (B606718) is readily metabolized by plants, with little to no parent compound found in mature plants. fao.org The primary metabolic pathway involves oxidation and subsequent modifications of the molecule. fao.orgepa.gov
Identification of Plant Metabolites (e.g., Clethodim sulfoxide (B87167), sulfone, oxazole (B20620), 5-hydroxy compounds)
Once absorbed by the plant, clethodim undergoes a series of transformations. The main metabolic route is the initial sulfoxidation to produce clethodim sulfoxide, which is then further oxidized to clethodim sulfone. fao.orgepa.gov Other significant metabolic reactions include the elimination of the chloroallyloxy side chain, leading to the formation of imine sulfoxide and imine sulfone. epa.gov Hydroxylation at the 5-position of the cyclohexene (B86901) ring also occurs, resulting in 5-hydroxy clethodim sulfoxide and 5-hydroxy clethodim sulfone. fao.orgepa.gov Conjugates of clethodim sulfoxide and sulfone have also been identified as major or minor metabolites depending on the plant species. fao.orgepa.govregulations.gov Additionally, clethodim oxazole sulfoxide and clethodim oxazole sulfone are found as soil metabolites. fao.org
The following table summarizes the major plant metabolites of Clethodim identified in various studies.
| Metabolite Name | Chemical Structure Description | Plant Species Detected In |
| Clethodim sulfoxide | Oxidation of the sulfur atom to a sulfoxide. | Soybeans, Cotton, Carrots, Spinach, Herbs (Basil, Peppermint, Sage) epa.govfao.orgnih.govnih.gov |
| Clethodim sulfone | Further oxidation of the sulfoxide to a sulfone. | Soybeans, Cotton, Carrots, Spinach, Herbs (Basil, Peppermint, Sage) epa.govfao.orgnih.govnih.gov |
| Clethodim imine sulfoxide | Elimination of the chloroallyloxy side chain and oxidation of the sulfur atom. | Soybeans, Cotton, Carrots epa.govfao.org |
| Clethodim imine sulfone | Elimination of the chloroallyloxy side chain and further oxidation of the sulfur atom. | Soybeans, Cotton, Carrots epa.govfao.org |
| 5-hydroxy clethodim sulfoxide | Hydroxylation at the 5-position of the cyclohexene ring and oxidation of the sulfur atom. | Soybeans, Carrots epa.gov |
| 5-hydroxy clethodim sulfone | Hydroxylation at the 5-position of the cyclohexene ring and further oxidation of the sulfur atom. | Soybeans, Carrots epa.govfao.org |
| Clethodim oxazole sulfoxide | Formation of an oxazole ring and oxidation of the sulfur atom. | Rotational crops fao.org |
Degradation Kinetics in Plant Tissues
The degradation of clethodim in plant tissues is rapid. orst.edu Studies conducted under controlled greenhouse conditions on herbs such as basil, peppermint, and sage have demonstrated this swift breakdown. nih.govresearchgate.net The half-life of clethodim in these herbal plants was found to be between 1.10 and 1.56 days. nih.govresearchgate.net In another study, clethodim sulfoxide dissipated quickly in rape plants with a half-life of 4.3 days. researchgate.net This rapid metabolism prevents the accumulation of the parent compound in the plant. fao.org
The table below presents the degradation half-life of Clethodim in different herbal plants.
| Plant Species | Half-Life (days) |
| Basil (Ocimum basilicum L.) | 1.10 - 1.56 |
| Peppermint (Mentha × piperita L.) | 1.10 - 1.56 |
| Sage (Salvia officinalis L.) | 1.10 - 1.56 |
Abiotic Degradation Pathways in Environmental Compartments
Clethodim is susceptible to abiotic degradation, particularly through photolysis, which is a primary route of its dissipation in the environment. researchgate.netresearchgate.net
Photodegradation Processes and Kinetics
Photodegradation of clethodim is a rapid process when exposed to sunlight. researchgate.net The rate of this degradation is influenced by the environmental medium. researchgate.net For instance, the photodegradation rate is enhanced on leaf and soil model surfaces compared to in water. researchgate.net In simulated aquatic environments, the half-life of clethodim ranged from 27.9 minutes to 4.6 hours, while a commercial formulation degraded even faster with half-lives from 19.3 minutes to 1.4 hours. nih.gov On silica (B1680970) gel plates, acting as a soil model, the half-life was as short as 1.8 minutes. nih.govresearchgate.net
The following table summarizes the photodegradation half-lives of Clethodim in different model systems.
| Model System | Half-Life |
| Aquatic Environment (Simulated) | 27.9 minutes - 4.6 hours nih.gov |
| Aquatic Environment (Commercial Formulation) | 19.3 minutes - 1.4 hours nih.gov |
| Leaf Model | 6.3 - 10.1 minutes researchgate.net |
| Silica Gel Plates (Soil Model) | 1.8 minutes researchgate.net |
Several transformation reactions occur during the photodegradation of clethodim. researchgate.net The primary reactions include the photoreduction of the oxime ether moiety, which leads to a dealkoxylated derivative. researchgate.net Other significant reactions are the isomerization of the oxime ether bond and the oxidation of the sulfur atom to form the corresponding sulfoxides. researchgate.net Nine major photoproducts have been identified in studies of clethodim's photochemical fate in natural waters. nih.gov The distribution of these photoproducts is dependent on the experimental conditions. researchgate.netnih.gov
A key transformation reaction during the photodegradation of clethodim is the photoisomerization from the (E)-isomer to the (Z)-isomer. researchgate.netresearchgate.net This isomerization of the oxime ether bond is one of the initial photoproducts formed upon exposure to simulated solar radiation. researchgate.net While the commercially available form of clethodim is the (E)-isomer, it can interconvert to the (Z)-isomer in various environments, including under the influence of light. researchgate.net
Hydrolysis Processes
The hydrolysis of Clethodim is significantly dependent on the pH of the aqueous medium. nih.gov The compound is relatively stable under neutral to alkaline conditions but degrades more rapidly in acidic environments. fao.orgfao.org Studies have shown that after 20 hours of incubation, there is 37% degradation at pH 5, compared to only 7% at pH 6 and no degradation at pH 7. nih.gov
The rate of hydrolysis, often expressed as a half-life (DT50), further illustrates this pH dependency. In acidic conditions (pH 5), the reported half-life of Clethodim ranges from 26 to 54 days. fao.orgepa.govepa.gov In contrast, under neutral (pH 7) and alkaline (pH 9) conditions, Clethodim is considerably more persistent, with reported hydrolysis half-lives of approximately 300 days or more. epa.govepa.govorst.edudnr.state.mn.us One study specified half-lives of 398 days at pH 7 and 307 days at pH 9. fao.org Due to its low persistence in soil and limited mobility, hydrolysis is generally not considered a primary pathway for the environmental degradation of Clethodim. orst.edudnr.state.mn.usfao.org
The major degradation products resulting from the hydrolysis of Clethodim have been identified as clethodim oxazole and chloroallyl alcohol (also known as 1-chloropropen-3-ol). fao.orgfao.orgepa.govfao.org In one study, after 32 days at pH 5, clethodim oxazole accounted for 51% of the applied residue, while chloroallyl alcohol reached 31% after 30 days. fao.orgfao.org
Table 1: pH-Dependent Hydrolysis Half-Life of Clethodim
| pH Level | Reported Half-Life (DT50) | Key Findings | Citations |
|---|---|---|---|
| 5 | 26 - 54 days | Significant degradation occurs. | fao.orgepa.govepa.gov |
| 7 | ~300 - 398 days | Stable; hydrolysis is very slow. | fao.orgepa.govorst.edu |
Biotic Degradation Pathways in Environmental Compartments
Biotic processes, particularly those mediated by microorganisms, are the principal drivers of Clethodim degradation in the environment. epa.govorst.edudnr.state.mn.us
The persistence of Clethodim in soil is low, primarily due to rapid microbial degradation under aerobic conditions. orst.edudnr.state.mn.us
Aerobic Degradation: Under aerobic conditions, Clethodim degrades quickly, with a reported half-life in soil typically ranging from 1 to 3 days. nih.govorst.edudnr.state.mn.us More specific studies have determined the dissipation time (DT50) to be less than 2.5 days at 25°C in a variety of soils. fao.org The primary degradation pathway involves the oxidation of the sulfur atom. researchgate.netnih.gov The most significant initial metabolite formed is clethodim sulfoxide, which can peak within 3 to 7 days of application before declining. epa.gov The DT50 of clethodim sulfoxide itself is short, ranging from 1.6 to 2.5 days. fao.org Further oxidation of clethodim sulfoxide leads to the formation of clethodim sulfone. epa.govorst.edu Clethodim sulfone has a DT50 of 3.8 to 10 days. fao.org Other significant metabolites identified under aerobic conditions include clethodim oxazole sulfoxide and clethodim oxazole sulfone, with the latter being more persistent with a DT50 of 20 to 68 days. fao.orgfao.org Ultimately, the compound is mineralized to carbon dioxide. fao.orgepa.gov
Anaerobic Degradation: The degradation pathway of Clethodim under anaerobic conditions is distinctly different from the aerobic pathway. epa.govepa.gov Anaerobic metabolism is a key degradation route in aquatic environments. orst.edudnr.state.mn.us This pathway does not primarily involve oxidation to the sulfoxide and sulfone. Instead, the principal degradates formed are clethodim imine and clethodim imine sulfate (B86663) (or sulfoxide). epa.govepa.gov These anaerobic metabolites tend to be more persistent in the environment than the aerobic metabolites. epa.govepa.gov In one study, after 31 days under anaerobic conditions, clethodim imine and clethodim imine sulfate accounted for 43.5% and 14.3% of the applied material, respectively. epa.gov After 63 days, these percentages were 33.0% and 11.2%, indicating their persistence. epa.gov In an anaerobic aquatic study, the major metabolites identified were clethodim imine in the sediment and clethodim sulfoxide in the water phase. epa.gov
Table 2: Half-Life of Clethodim and its Aerobic Metabolites in Soil
| Compound | Half-Life (DT50) | Condition | Citations |
|---|---|---|---|
| Clethodim | < 3 days | Aerobic | fao.orgorst.edudnr.state.mn.us |
| Clethodim Sulfoxide | 1.6 - 2.5 days | Aerobic | fao.org |
| Clethodim Sulfone | 3.8 - 10 days | Aerobic | fao.org |
Microbial action is the fundamental mechanism behind the rapid degradation of Clethodim in soil. epa.govorst.edu The swift conversion of the parent compound to its sulfoxide and sulfone derivatives is characteristic of microbially mediated oxidation processes. researchgate.netnih.gov While the critical role of microorganisms is well-established, the specific genera or species of bacteria and fungi responsible for the degradation of Clethodim are not extensively detailed in the reviewed literature. The degradation process is understood to be a form of metabolism where microorganisms utilize the compound, leading to its breakdown into simpler, non-toxic molecules. mdpi.com This process is influenced by factors such as the microbial species present, their metabolic activity, and their ability to adapt to the chemical. mdpi.com
Comparative Analysis of Degradation Products and Their Formation
The degradation products of Clethodim vary significantly depending on the environmental conditions and the degradation pathway. A comparative analysis highlights the distinct outcomes of hydrolysis, aerobic degradation, and anaerobic degradation.
Hydrolysis: This abiotic process is only significant in acidic water. It cleaves the molecule to form clethodim oxazole and chloroallyl alcohol . These products are distinct from the initial metabolites seen in soil. fao.orgfao.org
Aerobic Degradation: This is the dominant pathway in soil and is microbially driven. It proceeds via oxidation of the sulfur atom. The primary product is clethodim sulfoxide , which is transient and quickly transforms into the more stable clethodim sulfone . Other oxidized products like clethodim oxazole sulfoxide and clethodim oxazole sulfone are also formed. fao.orgorst.edu
Anaerobic Degradation: This pathway, important in flooded soils or sediments, follows a different microbial transformation route. It results in the formation of clethodim imine and clethodim imine sulfate . These products are characteristic of anaerobic conditions and are generally more persistent than the primary aerobic metabolites. epa.govepa.gov
The formation of these different sets of metabolites underscores the importance of environmental factors—specifically pH, oxygen availability, and microbial populations—in determining the fate and persistence of Clethodim in the environment.
Table 3: Summary of Clethodim Degradation Pathways and Major Products
| Degradation Pathway | Conditions | Primary Mechanism | Major Degradation Products | Citations |
|---|---|---|---|---|
| Hydrolysis | Acidic aqueous media (pH 5) | Abiotic, chemical | Clethodim oxazole, Chloroallyl alcohol | fao.orgfao.orgepa.govfao.org |
| Biotic Degradation (Aerobic) | Soil with oxygen | Microbial oxidation | Clethodim sulfoxide, Clethodim sulfone, Clethodim oxazole sulfone | fao.orgorst.edufao.org |
| Biotic Degradation (Anaerobic) | Soil/sediment without oxygen | Microbial transformation | Clethodim imine, Clethodim imine sulfate | epa.govepa.gov |
Environmental Fate and Transport Dynamics
Persistence and Dissipation in Environmental Matrices
Clethodim's persistence in the environment is generally considered low, particularly in soil, due to rapid degradation processes. However, its behavior in aquatic systems can differ, with some conditions leading to higher persistence.
Soil Persistence Dynamics
In soil, Clethodim (B606718) is characterized by rapid dissipation, primarily through aerobic microbial degradation. The reported half-lives for aerobic soil metabolism vary, but generally indicate short persistence.
Aerobic Soil Metabolism: The aerobic soil metabolism half-life for Clethodim is typically reported to be around 3 days dnr.state.mn.usorst.edufederalregister.gov. Specific studies indicate values such as 1.2 days regulations.gov, 1 to 3 days nih.govfao.org, and 5 days at 25°C fao.org.
Soil Photolysis: Photolysis in soil can also contribute to dissipation, with a reported half-life of approximately 7 days regulations.gov.
Anaerobic Soil Conditions: Under anaerobic conditions, Clethodim is considered persistent, with reported half-lives of approximately 150 days, calculated as 128 days in the aqueous phase and 214 days in the sediment epa.gov. However, acceptable studies for anaerobic soil metabolism were not available, and the anaerobic aquatic metabolism data was used as a surrogate epa.gov.
Table 5.1.1: Clethodim Soil Persistence Half-Lives
| Environmental Condition | Half-life (days) | Notes | Source |
| Aerobic Soil Metabolism | 1.2 - 3 | Primarily microbial degradation | dnr.state.mn.usorst.edufederalregister.govregulations.govnih.govfao.org |
| Soil Photolysis | 7 | Contribution to dissipation | regulations.gov |
| Field Dissipation | 2.5 - 3.7 | Includes off-site movement | usda.gov |
| Anaerobic Soil Metabolism | ~150 | Persistent under anaerobic conditions (based on aquatic data) | epa.gov |
Aquatic System Dissipation
Clethodim's behavior in aquatic systems is more complex, with hydrolysis and photolysis being key abiotic degradation pathways, alongside microbial metabolism.
Hydrolysis: Clethodim hydrolysis is pH-dependent. At pH 5, half-lives range from 26 to 42 days epa.govepa.gov, or approximately 28 days regulations.gov. At neutral to alkaline pH (pH 7-9), hydrolysis is significantly slower, with half-lives reported as approximately 300 days orst.eduepa.gov, or 289-305 days regulations.gov. This indicates moderate persistence at acidic pH and stability at neutral to alkaline pH.
Aqueous Photolysis: Clethodim undergoes rapid photolysis in water, especially under sunlight. Half-lives in simulated aquatic environments range from 27.9 minutes to 4.6 hours csic.esresearchgate.netnih.gov. The commercial formulation degrades even faster, with half-lives from 19.3 minutes to 1.4 hours csic.esresearchgate.netnih.gov. Photolysis is influenced by water composition and radiation intensity csic.esresearchgate.netnih.gov. At specific pH levels, reported photolysis half-lives are: pH 5: 1.5-1.7 days regulations.govepa.gov; pH 7: 2.5-6.8 days regulations.gov or 4.1 days fao.org; pH 9: 6.0-9.6 days regulations.gov or 6.0 days fao.org. Photolysis is considered an important dissipation pathway in shallow, well-lit surface waters federalregister.gov.
Microbial Metabolism: In aerobic aquatic systems, experimental data for half-lives is limited, with estimations suggesting around 184 days usda.gov. However, in anaerobic aquatic systems, Clethodim is considered persistent, with half-lives of approximately 233 days regulations.govusda.gov. Anaerobic microbial metabolism is identified as the main degradation pathway in aquatic environments dnr.state.mn.usorst.edu.
Table 5.1.2: Clethodim Aquatic Dissipation Half-Lives
| Degradation Pathway | pH/Condition | Half-life (days) | Notes | Source |
| Hydrolysis | 5 | 26 - 42 | Moderate degradation | regulations.govepa.govepa.gov |
| Hydrolysis | 7 | ~300 | Stable | orst.eduregulations.govepa.gov |
| Hydrolysis | 9 | ~300 | Stable | orst.eduregulations.govepa.gov |
| Aqueous Photolysis | 5 | 1.5 - 1.7 | Rapid degradation | regulations.govepa.gov |
| Aqueous Photolysis | 7 | 2.5 - 6.8 | Rapid degradation | regulations.govfao.org |
| Aqueous Photolysis | 9 | 6.0 - 9.6 | Rapid degradation | regulations.govfao.org |
| Aerobic Metabolism | Water | ~184 | Estimated value | usda.gov |
| Anaerobic Metabolism | Water/Sediment | 233 | Persistent, main pathway is microbial degradation | dnr.state.mn.usorst.eduregulations.govusda.gov |
Mobility and Leaching Potential of Clethodim, (Z)- and its Metabolites
Clethodim and its major metabolites exhibit varying degrees of mobility in soil, influencing their potential to leach into groundwater or move via runoff.
Adsorption and Desorption Characteristics in Soil
Clethodim and its degradates are generally considered to be weakly adsorbed to soil particles, suggesting a potential for mobility.
Adsorption Coefficients (Koc): While some sources estimate a high Koc of 8000 nih.govnih.gov, indicating strong adsorption, other studies report weak adsorption with low Koc values. Freundlich adsorption coefficients (Kads) for Clethodim range from 0.08 to 1.6 epa.govepa.gov. For its metabolites, Clethodim sulfoxide (B87167) has a mean Koc of 44 L/kg regulations.gov, and Clethodim sulfone has Koc values less than 0.1 epa.govepa.gov. Clethodim oxazole (B20620) sulfone has Koc values ranging from 0.3 to 7.0 epa.govepa.gov.
Mobility Classification: Based on these values, Clethodim and its metabolites are generally described as mobile in soil dnr.state.mn.usfederalregister.govregulations.govepa.gov. Specifically, Clethodim sulfoxide and sulfone are noted as being more mobile than Clethodim regulations.gov. Conversely, Clethodim oxazole sulfone is considered less mobile than the parent compound regulations.gov.
Table 5.2.1: Soil Adsorption Coefficients (Koc) for Clethodim and Metabolites
| Compound | Koc (L/kg) | Adsorption/Mobility | Source |
| Clethodim | 8000 | No mobility (est.) | nih.govnih.gov |
| Clethodim | 0.08 - 1.6 | Weak adsorption | epa.govepa.gov |
| Clethodim | 0.05 - 0.23 | Weak adsorption | orst.edu |
| Clethodim Sulfoxide | 44 (mean) | Mobile | regulations.gov |
| Clethodim Sulfone | < 0.1 | Weak adsorption | epa.govepa.gov |
| Clethodim Oxazole Sulfone | 0.3 - 7.0 | Weak adsorption | epa.govepa.gov |
Potential for Transport to Water Bodies
The mobility of Clethodim and its degradates in soil contributes to their potential for transport to surface and groundwater.
Leaching Potential: Clethodim's low adsorption to soil and rapid degradation suggest that while it has the potential to leach, its short persistence limits the actual amount of leaching ncsu.edu. However, some of its photoproducts have been identified as potential leachers csic.esnih.gov. Clethodim sulfoxide and sulfone are described as very highly mobile and slightly persistent, indicating a potential to leach to groundwater publications.gc.ca. Groundwater modeling suggests these metabolites are unlikely to reach unacceptable levels in groundwater publications.gc.ca.
Runoff and Leaching: Clethodim and its degradates are mobile in soil and can be transported to surface and groundwater regulations.gov. Field dissipation studies indicate that off-site movement is a significant factor in the apparent dissipation rates usda.gov. Despite its mobility, under current use patterns, Clethodim is not generally considered a threat to groundwater dnr.state.mn.usorst.edufederalregister.govregulations.gov. In field studies, vertical movement of Clethodim or its residues has not been observed below the top 20 cm of soil orst.edu.
Volatilization Characteristics
Clethodim exhibits very low volatility, which means that volatilization is not considered a significant environmental fate process.
Vapor Pressure: Clethodim has a low estimated vapor pressure, reported as 2.7 x 10⁻⁹ mm Hg at 25 °C nih.gov, or < 10⁻⁵ Pa bund.de, and 4.5 x 10⁻³ Pa at 25°C core.ac.uk. This low vapor pressure indicates that Clethodim will primarily exist in the particulate phase in the atmosphere if released nih.gov.
Henry's Law Constant: The estimated Henry's Law constant for Clethodim is very low (1.2 x 10⁻¹¹ atm-cu m/mole) nih.govnih.gov, further supporting that volatilization from soil or water surfaces is not a significant fate process. Little volatility is expected ncsu.edu.
Ecological Impact Studies Non Mammalian
Ecotoxicological Assessment of Clethodim (B606718), (Z)- and its Photoproducts
Toxicity to Terrestrial Invertebrates (e.g., earthworms, honeybees)
Studies indicate that Clethodim exhibits varying levels of toxicity to terrestrial invertebrates.
Earthworms: Clethodim has demonstrated a low toxicity to earthworms. The reported acute toxicity (LC50) for earthworms (Eisenia foetida) is 454 mg/kg of soil genfarm.com.aumeycorp.com. While some assessments classify it as moderately toxic herts.ac.uk, others consider it practically non-toxic dnr.state.mn.usorst.edu.
Honeybees: Clethodim is generally considered to have low toxicity to honeybees. Acute contact toxicity tests have reported an LD50 greater than 100 µ g/bee for both technical grade Clethodim and its formulations orst.eduepa.gov. This suggests a low risk to honeybee populations under typical exposure scenarios, although some classifications indicate moderate toxicity herts.ac.uk.
Table 1: Toxicity of Clethodim to Terrestrial Invertebrates
| Organism | Toxicity Metric | Value / Classification | Reference(s) |
| Earthworm | LC50 (soil) | 454 mg/kg | genfarm.com.aumeycorp.com |
| Earthworm | Classification | Moderately toxic / Practically non-toxic | herts.ac.ukdnr.state.mn.usorst.edu |
| Honeybee | LD50 (contact) | > 100 µ g/bee | orst.eduepa.gov |
| Honeybee | Classification | Practically non-toxic / Moderately toxic | herts.ac.ukdnr.state.mn.usorst.edu |
Toxicity to Aquatic Plants and Algae
Clethodim's impact on aquatic flora shows variability depending on the species and the specific test conditions. While some general assessments suggest it is less toxic to algae herts.ac.uk or slightly toxic to aquatic plants dnr.state.mn.usorst.edu, specific studies reveal more detailed ecotoxicological endpoints. Notably, one assessment classifies the product as toxic to algae and higher aquatic plants bund.de.
Algae and Diatoms:
Green algae exhibited an acute toxicity (LC50) of 57.8 mg/L after 5 days of exposure meycorp.com.
The marine diatom Skeletonema costatum showed a 5-day EC50 of 8.6 mg active ingredient/L epa.gov.
The freshwater alga Anabaena flos-aquae had a 5-day EC50 of 16.7 mg active ingredient/L and a no-observed-effect concentration (NOEC) of 5.6 mg active ingredient/L epa.gov.
The freshwater alga Selenastrum capricornutum displayed a 5-day EC50 of 20.9 mg active ingredient/L and a NOEC of 3.65 mg active ingredient/L epa.gov.
Aquatic Plants:
Duckweed (Lemna gibba) showed a 14-day EC50 of 1.34 mg active ingredient/L and a NOEC of 0.37 mg active ingredient/L epa.gov.
Table 2: Toxicity of Clethodim to Aquatic Plants and Algae
| Organism | Toxicity Metric | Value (mg/L) | Exposure Duration | Reference(s) |
| Green algae | LC50 | 57.8 | 5 days | meycorp.com |
| Skeletonema costatum (diatom) | EC50 | 8.6 (ai) | 5 days | epa.gov |
| Anabaena flos-aquae (alga) | EC50 | 16.7 (ai) | 5 days | epa.gov |
| Anabaena flos-aquae (alga) | NOEC | 5.6 (ai) | 5 days | epa.gov |
| Selenastrum capricornutum (alga) | EC50 | 20.9 (ai) | 5 days | epa.gov |
| Selenastrum capricornutum (alga) | NOEC | 3.65 (ai) | 5 days | epa.gov |
| Lemna gibba (duckweed) | EC50 | 1.34 (ai) | 14 days | epa.gov |
| Lemna gibba (duckweed) | NOEC | 0.37 (ai) | 14 days | epa.gov |
(ai) denotes active ingredient concentration.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity Prediction
Analysis of Degradation Products' Ecotoxicological Endpoints
The environmental fate of Clethodim involves various degradation processes, including photolysis and metabolism, which yield several breakdown products. Key identified metabolites and degradation products include Clethodim sulfoxide (B87167), Clethodim sulfone, Clethodim imine, and Clethodim oxazole (B20620) fao.orgregulations.govepa.govfao.org. Photodegradation in aquatic environments can produce up to nine major photoproducts researchgate.netnih.govcsic.es.
Research has indicated that these degradation products can have significant ecotoxicological implications. Notably, photodegraded solutions of Clethodim have been shown to be more toxic to the bacterium Vibrio fischeri than the parent compound itself, with toxicity peaking upon complete degradation of Clethodim researchgate.netnih.govcsic.es. Furthermore, environmental fate and transport estimates suggest that many photoproducts, unlike the parent substance, are potential leachers, indicating a higher risk of mobility in soil and potential contamination of water bodies researchgate.netnih.govcsic.es. Clethodim sulfone and sulfoxide, in particular, are noted for potentially greater persistence and mobility compared to the parent Clethodim regulations.gov.
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the ecotoxicological endpoints of these degradation products researchgate.netnih.govcsic.es. These analyses have provided positive alerts for several identified by-products, highlighting potential ecotoxicological concerns that may not be apparent from studies focusing solely on the parent compound researchgate.netnih.govcsic.es. The application of QSAR modeling is thus a valuable tool for a more complete assessment of pesticide risk, guiding further experimental investigations into the environmental behavior and toxicity of Clethodim's degradation products.
Compound Names Table:
| Common Name | Chemical Name / Description |
| Clethodim | (Z)-2-[1-[[(3-chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one |
| Clethodim sulfoxide | Metabolite of Clethodim |
| Clethodim sulfone | Metabolite of Clethodim |
| Clethodim imine | Degradation product of Clethodim |
| Clethodim oxazole | Degradation product of Clethodim |
| Clethodim imine sulfoxide | Metabolite of Clethodim |
| Clethodim imine sulfone | Metabolite of Clethodim |
| Photoproducts | Breakdown products from photolysis of Clethodim |
Herbicide Resistance Mechanisms and Evolution
Cross-Resistance Patterns to Other ACCase Inhibitors
Resistance to Clethodim (B606718) and other ACCase inhibitors is frequently mediated by target-site mutations within the ACCase gene, leading to amino acid substitutions in the enzyme's carboxyltransferase (CT) domain nih.govnih.govcambridge.orgcambridge.orgnih.govresearchgate.net. These alterations can affect the binding affinity of herbicides, resulting in reduced efficacy. Crucially, specific mutations often confer cross-resistance, meaning a weed population resistant to one ACCase inhibitor may also exhibit resistance to others within the same chemical class or even different classes that target the same enzyme.
Key Mutations and Associated Cross-Resistance:
Aspartate-2078-Glycine (D2078G): This mutation is a significant driver of Clethodim resistance in several grass species, including Lolium rigidum nih.govcambridge.orgnih.govscielo.br. Research indicates that the D2078G substitution can confer high levels of resistance to Clethodim and may also lead to cross-resistance with other ACCase inhibitors, although the extent of cross-resistance can vary depending on the weed species and specific herbicide researchgate.net. For instance, in Alopecurus myosuroides, the D2078G mutation conferred resistance to fenoxaprop, clodinafop (B133158), haloxyfop (B150297), cycloxydim, and Clethodim at field application rates nih.gov.
Isoleucine-1781-Leucine (I1781L): This mutation is commonly associated with resistance to aryloxyphenoxypropionate (APP) herbicides such as fenoxaprop, clodinafop, and haloxyfop nih.govcambridge.orgnih.gov. In some weed biotypes, the I1781L mutation has also been linked to Clethodim resistance or reduced susceptibility, though this can be variable and influenced by factors such as optimal application conditions or the specific weed species nih.govnih.gov. For example, Lolium perenne ssp. multiflorum populations exhibiting I1781L, I2041N, and D2078G replacements demonstrated broad cross-resistance to other ACCase inhibitors nih.gov.
Isoleucine-2041-Asparagine (I2041N): Similar to the I1781L mutation, I2041N often confers resistance to APP herbicides and can also lead to cross-resistance with Clethodim and other ACCase inhibitors, depending on the weed species and the precise genetic context nih.govnih.govcambridge.org.
Tryptophan-2027-Cysteine (W2027C) and Tryptophan-2027-Serine (W2027S): These mutations are typically linked to resistance in APP and phenylpyrazoline (DEN) herbicides like pinoxaden (B166648) nih.govcambridge.orgcambridge.org. While some studies suggest these mutations may confer susceptibility to Clethodim cambridge.org, others indicate potential cross-resistance to DIM herbicides in certain species or under specific conditions nih.gov.
Glycine-2096-Alanine (G2096A): This mutation has been observed to confer resistance to Clethodim and other ACCase inhibitors in certain grass species nih.govnih.gov.
Cysteine-2088-Arginine (C2088R): Identified in Lolium perenne ssp. multiflorum, this mutation has been associated with Clethodim resistance and potential cross-resistance to other ACCase inhibitors nih.gov.
Cross-Resistance in Prominent Weed Species:
Alopecurus myosuroides (Black-grass): Target-site resistance, particularly the I1781L mutation, confers resistance to clodinafop and haloxyfop. The D2078G mutation is associated with resistance to fenoxaprop, clodinafop, haloxyfop, cycloxydim, and Clethodim at field rates nih.gov. Some A. myosuroides plants with I1781L or G2096A mutations also exhibited Clethodim resistance, though not universally nih.gov.
Lolium rigidum (Rigid ryegrass): Resistance to Clethodim in L. rigidum is frequently attributed to the D2078G mutation nih.govcambridge.org. This mutation confers resistance to Clethodim and other ACCase inhibitors such as clodinafop, diclofop, fluazifop, haloxyfop, butroxydim (B157334), sethoxydim (B610796), tralkoxydim, and pinoxaden nih.gov. Other mutations, including I1781L, I2041N, and C2088R, have also been detected in Clethodim-resistant populations, contributing to broad cross-resistance nih.govcaws.org.nz.
Lolium perenne ssp. multiflorum (Italian ryegrass): Clethodim resistance in this species is linked to target-site modifications, such as the I1781L, I2041N, and D2078G mutations, which result in broad cross-resistance to other ACCase inhibitors like sethoxydim, fluazifop, quizalofop, and pinoxaden nih.govusda.gov.
Digitaria ciliaris (Crabgrass): Populations with mutations like I1781L, W2027C/S, and I2041N exhibit cross-resistance to APP herbicides (cyhalofop-butyl, fenoxaprop-P-ethyl, haloxyfop-P-methyl) and DEN herbicides (pinoxaden). However, responses to DIM herbicides such as Clethodim and sethoxydim can vary cambridge.org.
Leptochloa fusca ssp. fascicularis (Bearded sprangletop): Mutations such as W2027C and I2041N have been identified, conferring resistance to cyhalofop (B1662147) and quizalofop-p-ethyl (B1662796) but not Clethodim cambridge.org.
Table 1: Cross-Resistance Patterns of Clethodim with Other ACCase Inhibitors
| Mutation(s) Identified | Primary Affected Herbicide Class(es) | Specific Herbicides Showing Cross-Resistance (including Clethodim) | Common Weed Species Exhibiting Resistance | References |
| D2078G | DIM (Clethodim) | Clethodim, cycloxydim, sethoxydim, tralkoxydim, pinoxaden | Lolium rigidum, Bromus diandrus, Alopecurus myosuroides | nih.govresearchgate.netcambridge.orgnih.govscielo.brnih.gov |
| I1781L | APP, DIM | Fenoxaprop, clodinafop, haloxyfop, Clethodim (variable) | Alopecurus myosuroides, Lolium perenne ssp. multiflorum, Digitaria ciliaris | nih.govnih.govcambridge.orgnih.gov |
| I2041N | APP, DIM | Fenoxaprop, clodinafop, haloxyfop, Clethodim (variable) | Lolium perenne ssp. multiflorum, Digitaria ciliaris, Leptochloa fusca ssp. fascicularis | nih.govnih.govcambridge.orgcambridge.org |
| W2027C/S | APP, DEN | Fenoxaprop, clodinafop, haloxyfop, pinoxaden | Digitaria ciliaris, Leptochloa fusca ssp. fascicularis | nih.govcambridge.orgcambridge.org |
| G2096A | DIM | Clethodim, other ACCase inhibitors (variable) | Alopecurus myosuroides, Lolium perenne ssp. multiflorum | nih.govnih.govnih.gov |
| C2088R | DIM | Clethodim, other ACCase inhibitors (variable) | Lolium perenne ssp. multiflorum | nih.gov |
Note: "Variable" indicates that cross-resistance to Clethodim with these mutations can depend on the weed species, specific genetic context, and environmental factors.
Academic Approaches to Resistance Mitigation Strategies
The evolution of resistance to Clethodim, a critical tool for grass weed control, necessitates the implementation of robust, science-based weed management strategies. Academic research plays a vital role in understanding resistance mechanisms and developing integrated systems to slow or prevent the selection and spread of resistant weed biotypes.
Key Academic Approaches for Resistance Management:
Integrated Weed Management (IWM): Academic consensus strongly supports IWM as the most effective long-term strategy for managing herbicide resistance. IWM emphasizes diversifying weed control methods beyond sole reliance on a single herbicide mode of action. Key academic components include:
Crop Rotation: Rotating crops with different herbicide selectivities and planting schedules disrupts weed life cycles and reduces the cumulative selection pressure for resistance to specific herbicides like Clethodim scielo.brgrdc.com.auhartfieldsite.org.auhartfieldsite.org.au.
Crop Competition: Research highlights the importance of utilizing competitive crop varieties and cultivars. Enhanced crop competition can suppress weed growth and seed production, thereby reducing herbicide reliance and slowing resistance evolution scielo.brgrdc.com.auhartfieldsite.org.au.
Seedbank Management: Strategies focused on reducing the weed seedbank are critical. Academic research supports practices like crop topping (applying herbicides to mature weeds to prevent seed set) and mechanical methods to minimize the introduction and proliferation of resistant seeds grdc.com.auhartfieldsite.org.au.
Herbicide Rotation and Mixtures: Scientific literature consistently advocates for rotating herbicides with different modes of action to prevent the selection of resistance. Herbicide mixtures are also recommended, particularly when the component herbicides have similar efficacy against the target weed and target different resistance mechanisms ucdavis.edu. For Clethodim resistance, rotating with herbicides from different chemical groups or using mixtures that incorporate non-ACCase inhibitors is a scientifically supported strategy cambridge.orgscielo.brgrdc.com.auhartfieldsite.org.au. For instance, combining Clethodim with other ACCase inhibitors like butroxydim has demonstrated improved control of Clethodim-resistant Lolium rigidum cambridge.org.
Resistance Monitoring and Characterization: Ongoing monitoring of weed populations for resistance is a crucial academic pursuit. This involves conducting dose-response studies to quantify resistance levels and employing molecular techniques to identify specific resistance mechanisms, such as target-site mutations or enhanced metabolism nih.govcambridge.orgnih.govscielo.br. Understanding the genetic basis of resistance aids in predicting cross-resistance patterns and developing more precise management strategies.
Investigating Non-Target-Site Resistance (NTSR): While target-site mutations are well-documented for ACCase inhibitors, academic research is increasingly focusing on NTSR mechanisms, such as enhanced herbicide metabolism. These mechanisms can contribute to resistance and complicate management by conferring resistance to multiple herbicide classes ucdavis.edu. Research in this area aims to elucidate the underlying pathways and develop strategies to overcome NTSR.
Rate Responsiveness: Some academic studies suggest that certain Clethodim-resistant weed populations may exhibit rate responsiveness, where increasing the herbicide application rate can improve control. However, this approach requires careful consideration to avoid inadvertently accelerating resistance evolution hartfieldsite.org.au.
The synthesis of these academic approaches provides a framework for developing effective, sustainable strategies to manage Clethodim resistance and preserve the utility of ACCase-inhibiting herbicides in agricultural systems.
Compound Name List:
Clethodim
Fenoxaprop
Clodinafop
Haloxyfop
Sethoxydim
Pinoxaden
Butroxydim
Tralkoxydim
Quizalofop
Fluazifop
Herbicide Interactions and Synergism/antagonism
Interactions with Broadleaf Herbicides
Tank-mixing Clethodim (B606718) with herbicides targeting broadleaf weeds is a common practice to control a wider range of weed species in a single application. However, this practice frequently leads to antagonistic effects, primarily a reduction in the control of grass weeds. albaugh.comgreenbook.net
Numerous studies have documented a reduction in the control of various grass species when Clethodim is tank-mixed with certain broadleaf herbicides. calstate.edu This antagonism has been observed with synthetic auxin herbicides like 2,4-D and dicamba (B1670444), as well as with other broadleaf herbicides such as acifluorfen, bentazon, lactofen, and imazaquin. calstate.edumdpi.comresearchgate.net
For instance, tank-mixing Clethodim with dicamba or 2,4-D has been shown to reduce the control of volunteer corn and southern crabgrass. mdpi.com Similarly, combinations with acifluorfen, lactofen, and bentazon have resulted in decreased control of one or more grass species. calstate.edu The level of antagonism can vary depending on the specific broadleaf herbicide used, the grass species targeted, and environmental conditions. allenpress.com In some cases, tank-mixing Clethodim with 2,4-DB has resulted in an increase in grass control, indicating a synergistic or additive effect. calstate.edu Conversely, combinations with bromoxynil (B128292) have shown no significant interaction on grass control. calstate.edu
| Broadleaf Herbicide | Interaction with Clethodim | Affected Grass Species (Examples) | Reference |
|---|---|---|---|
| 2,4-D | Antagonistic | Volunteer Corn, Southern Crabgrass, Broadleaf Signalgrass | mdpi.comdtnpf.comresearchgate.net |
| Dicamba | Antagonistic | Volunteer Corn, Barnyardgrass | mdpi.comdtnpf.comresearchgate.net |
| Acifluorfen | Antagonistic | Broadleaf Signalgrass, Southern Crabgrass | calstate.eduallenpress.com |
| Bentazon | Antagonistic | General Grass Species | calstate.edu |
| Lactofen | Antagonistic | Johnsongrass, Barnyardgrass | calstate.eduallenpress.com |
| Imazaquin | Antagonistic | Johnsongrass | researchgate.net |
| Chlorimuron | Antagonistic | Barnyardgrass | researchgate.net |
| 2,4-DB | Synergistic/Additive | General Grass Species | calstate.edu |
| Bromoxynil | No Interaction | General Grass Species | calstate.edu |
Several mechanisms have been proposed to explain the antagonism observed when Clethodim is mixed with broadleaf herbicides. The primary cause is often attributed to a reduction in the absorption and translocation of Clethodim within the grass plant. dtnpf.comusda.gov
Reduced Translocation : Synthetic auxin herbicides like 2,4-D and dicamba can interfere with the translocation process required for systemic herbicides like Clethodim to reach their site of action in the plant's growing points. dtnpf.comresearchgate.net One hypothesis suggests that ACCase inhibitors increase membrane depolarization with an anti-auxin mechanism, while auxinic herbicides have the opposite effect, thereby decreasing the movement of the ACCase inhibitor. scielo.br
Altered Metabolism : It is also theorized that some broadleaf herbicides may stimulate the activity of enzymes within the grass weed that are involved in herbicide metabolism. scielo.brusda.gov For example, 2,4-D might increase the expression of P450 enzymes, which could lead to a faster detoxification of Clethodim, reducing its efficacy. scielo.br
Physiological Response : Other herbicides may induce a physiological response in the grass plant that makes it less susceptible to Clethodim. For instance, the sulfonylurea herbicide CGA 362622 was found to reduce the photosynthetic rate of goosegrass. usda.govcambridge.org Since graminicides like Clethodim are most effective on actively growing plants, this reduction in photosynthesis could decrease the sensitivity of the target enzyme, ACCase, to inhibition by Clethodim. usda.gov
Interactions with Other Herbicidal Modes of Action
Clethodim is also frequently mixed with herbicides from other mode-of-action groups, such as glyphosate (B1671968) (EPSP synthase inhibitor) and glufosinate (B12851) (glutamine synthetase inhibitor), to manage herbicide resistance and broaden the weed control spectrum. These combinations can result in both synergistic and antagonistic effects.
The most notable synergistic interaction involving Clethodim is with glyphosate. This combination has been shown to be highly effective for controlling glyphosate-resistant grass weeds. scielo.brresearchgate.net
Mechanism of Synergism with Glyphosate : The synergism between glyphosate and ACCase inhibitors like Clethodim is commonly attributed to an increase in the absorption and translocation of the graminicide. scielo.brscielo.br Glyphosate's action is thought to increase the flow of photoassimilates within the plant, which in turn enhances the movement of Clethodim to its target sites in the meristematic regions. scielo.brscielo.br Studies have shown this combination provides effective control of weeds like sourgrass and glyphosate-resistant ryegrass. scielo.brresearchgate.netconsensus.app
Interactions with Glufosinate : The interaction between Clethodim and glufosinate is more complex. While some studies have reported antagonism, others have found synergistic or additive effects depending on the weed species and herbicide rates. cambridge.orgccsenet.org For example, co-application of glufosinate with Clethodim resulted in a synergistic improvement in the control of glyphosate/glufosinate-resistant (GGR) volunteer corn. ccsenet.org
| Herbicide | Interaction with Clethodim | Affected Weed Species (Examples) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Glyphosate | Synergistic | Glyphosate-resistant Ryegrass, Sourgrass | Increased absorption and translocation of Clethodim due to enhanced photoassimilate flow. | scielo.brresearchgate.netscielo.br |
| Glufosinate | Synergistic | Glyphosate/Glufosinate-Resistant Volunteer Corn | Mechanism not fully elucidated, but results in improved control. | ccsenet.org |
| 2,4-DB | Synergistic/Additive | General Grass Species | Mechanism not specified. | calstate.edu |
Antagonism is also a significant concern with certain herbicide combinations.
Antagonism with Glufosinate : Antagonism between glufosinate and Clethodim has been observed for the control of species like goosegrass, barnyardgrass, and large crabgrass. cambridge.orgbioone.org The underlying principle is often linked to the rapid contact activity of glufosinate. Glufosinate quickly damages leaf tissue, which can impede the absorption and translocation of the systemic herbicide Clethodim to its site of action. dtnpf.com This interaction is dependent on the herbicide rates and the specific weed species. cambridge.orgbioone.org
Three-Way Tank Mixes : The addition of glyphosate to a tank mix of Clethodim and a synthetic auxin herbicide (like 2,4-D or dicamba) can exacerbate antagonism, particularly at lower Clethodim rates. researchgate.netresearchgate.net This enhanced risk of reduced efficacy highlights the complexity of interactions in multi-component herbicide mixtures. researchgate.net
Influence of Application Parameters on Interactions
Application parameters play a crucial role in mediating herbicide interactions and can be adjusted to mitigate antagonism.
Timing : Applying the grass and broadleaf herbicides separately can often prevent antagonism. mdpi.com Research has shown that applying Clethodim 24 hours before or after a broadleaf herbicide application can result in little to no antagonism compared to tank-mixing. mdpi.comallenpress.com Splitting applications is a recommended strategy to ensure both herbicides work reliably. dtnpf.com
Spray Volume : Increasing the spray volume can help overcome antagonism, especially in tank mixes. For Clethodim applied alone or with 2,4-D, reduced grass control was observed at a low spray volume (40 L ha⁻¹), while higher volumes (80 and 120 L ha⁻¹) improved efficacy. scielo.brscielo.br Higher spray volumes can lead to better coverage and may decrease the concentration of the antagonizing agent in each droplet. scielo.brgreenbook.netgreenbook.net A minimum of 10 gallons per acre is often recommended for broadleaf herbicide tank mixes. albaugh.comepa.gov
Adjuvants and Formulation : The use of appropriate adjuvants, such as a crop oil concentrate (COC), can be critical for overcoming antagonism, especially in three-way mixtures of Clethodim, glyphosate, and an auxinic herbicide. researchgate.net The formulation of Clethodim itself can also play a role; an adjuvant-inclusive formulation may perform better in certain tank mixes than a formulation without a built-in adjuvant. researchgate.netresearchgate.net
Implications for Integrated Weed Management Strategies
The interactions of Clethodim with other herbicides, whether synergistic, antagonistic, or additive, carry significant implications for the development and implementation of effective integrated weed management (IWM) strategies. Understanding these interactions is crucial for optimizing weed control, minimizing crop injury, and managing the evolution of herbicide resistance. The effects of combining herbicides can be complex and are not always predictable, varying with the specific herbicides mixed, the target weed species, weed growth stage, application rates, and environmental conditions. awsjournal.org
Antagonism, where the combined effect of the herbicides is less than the sum of their individual effects, is a primary concern in IWM programs. theseam.com This phenomenon can lead to reduced control of target grass species, necessitating follow-up applications or allowing weed escapes that compete with the crop and contribute to the weed seed bank. Research has consistently shown that tank-mixing Clethodim, a graminicide (Group 1 herbicide), with various broadleaf herbicides can result in antagonistic effects on grass control. theseam.comcalstate.edu For instance, a significant reduction in the control of one or more grass species was observed when Clethodim was combined with herbicides such as acifluorfen, lactofen, bentazon, and phenmedipham/desmedipham. calstate.edu Similarly, antagonism has been reported in mixtures with glufosinate, imazaquin, chlorimuron, and synthetic auxin herbicides like 2,4-D and dicamba. researchgate.netcambridge.orgresearchgate.net The mechanism behind this antagonism can sometimes be attributed to a reduction in the translocation of Clethodim to its site of action within the grass plant. researchgate.net
Conversely, synergistic interactions, where the combined effect is greater than expected, can enhance weed control and potentially allow for the use of lower herbicide rates. scielo.br A notable example is the tank-mix of Clethodim and 2,4-DB, which has been shown to increase grass control compared to Clethodim applied alone. calstate.edu The combination of Clethodim and glyphosate has also been identified as a viable option for managing glyphosate-resistant ryegrass, with some studies suggesting a synergistic effect. scielo.brscielo.br This synergy is sometimes attributed to the increased flow of photoassimilates caused by glyphosate, which may improve the absorption and translocation of ACCase inhibitors like Clethodim. scielo.br
These interactions necessitate several key considerations for IWM:
Strategic Herbicide Selection: Careful selection of tank-mix partners is paramount. For example, studies have found no antagonistic interaction on grass control when Clethodim was combined with bromoxynil. calstate.edu Likewise, the chloroacetamide herbicides dimethenamid-P and S-metolachlor did not negatively impact the efficacy of Clethodim. allenpress.com Choosing compatible partners ensures that the efficacy of the graminicide is not compromised.
Rate Adjustments: One common strategy to overcome antagonism is to increase the application rate of the grass herbicide within labeled limits. theseam.com Research has demonstrated that increasing the dose of Clethodim can help offset the negative effects of tank-mixing with herbicides like 2,4-D or Enlist One (2,4-D choline (B1196258) salt), leading to improved control of species like fall panicum and glyphosate-resistant ryegrass. awsjournal.orgyoutube.com
Sequential Applications: An alternative to tank-mixing is the use of sequential applications. Applying the grass herbicide 1-3 days before the broadleaf herbicide can help avoid the antagonistic interaction. theseam.com Studies have shown that even a 30-second interval between the application of glyphosate and auxin herbicides like 2,4-D or dicamba can be sufficient to restore glyphosate concentrations in the plant shoots to levels seen with glyphosate alone. researchgate.net Applying Clethodim and auxin herbicides simultaneously through a separate boom system has also been shown to eliminate antagonism. researchgate.net
Consideration of Other Agrichemicals: Interactions are not limited to other herbicides. Research has found that certain fungicides, such as pyraclostrobin, azoxystrobin, chlorothalonil, and tebuconazole, can reduce the efficacy of Clethodim on grass weeds like large crabgrass. allenpress.comcambridge.org This highlights the need for a holistic approach when planning spray applications, considering all components in the tank mixture.
Adjuvants and Formulations: The formulation of Clethodim and the use of adjuvants can also play a role in mediating interactions. Different formulations may have varying levels of susceptibility to antagonism, and the inclusion of appropriate oil adjuvants can be critical for performance, especially in tank-mix situations. researchgate.net
Data on Clethodim Interactions
The following table summarizes research findings on the interaction of Clethodim when tank-mixed with other pesticides.
| Interacting Compound(s) | Target Weed/Crop | Observed Interaction | Research Finding Summary |
| Acifluorfen | Grass Species | Antagonism | A reduction in the control of one or more grass species was observed. calstate.edu |
| Lactofen | Grass Species | Antagonism | A reduction in the control of one or more grass species was observed. calstate.edu |
| Bentazon | Grass Species | Antagonism | A reduction in the control of one or more grass species was observed. theseam.comcalstate.edu |
| Phenmedipham/desmedipham | Grass Species | Antagonism | A reduction in the control of one or more grass species was observed. calstate.edu |
| Bromoxynil | Grass Species | Additive (No interaction) | No interactions on grass control were observed. calstate.edu |
| 2,4-DB | Grass Species | Synergism | Tank-mix combinations resulted in an increase in grass control compared to Clethodim alone. calstate.edu |
| Glyphosate | Glyphosate-resistant Ryegrass | Synergism/Additive | A viable alternative for ryegrass control; synergism is attributed to increased translocation. scielo.brscielo.br |
| 2,4-D | Glyphosate-resistant Ryegrass | Antagonism | The mixture can result in reduced control; increasing the Clethodim dose can decrease antagonism. scielo.brscielo.brawsjournal.org |
| Glyphosate + 2,4-D | Glyphosate-resistant Ryegrass | Antagonism/Additive | The three-way mixture showed reduced control at lower Clethodim rates but was effective at 30 days after application. scielo.brscielo.br |
| Pyraclostrobin (Fungicide) | Goosegrass, Large Crabgrass | Antagonism | Consistently reduced goosegrass and large crabgrass control by Clethodim. allenpress.comcambridge.org |
| Dimethenamid-P | Annual Grasses | Additive (No negative effect) | Did not negatively affect the efficacy of Clethodim. allenpress.com |
| S-metolachlor | Annual Grasses | Additive (No negative effect) | Did not negatively affect the efficacy of Clethodim. allenpress.com |
| Glufosinate | Barnyardgrass, Broadleaf Signalgrass, Johnsongrass, Large Crabgrass | Antagonism | Antagonism was dependent on herbicide rates and weed species; it was less likely at the highest rates of both herbicides. cambridge.org |
| Imazaquin | Johnsongrass | Antagonism | Highly antagonistic, reducing johnsongrass control by as much as 64%. researchgate.net |
| Chlorimuron | Barnyardgrass | Antagonism | Highly antagonistic, reducing barnyardgrass control by as much as 52%. researchgate.net |
| Dicamba | Grass Species | Antagonism | Can reduce the translocation of Clethodim in grasses. researchgate.net |
| Azoxystrobin (Fungicide) | Large Crabgrass | Antagonism | Reduced large crabgrass control by Clethodim in one or more experiments. cambridge.org |
| Chlorothalonil (Fungicide) | Large Crabgrass | Antagonism | Reduced large crabgrass control by Clethodim in one or more experiments. cambridge.org |
| Tebuconazole (Fungicide) | Large Crabgrass | Antagonism | Reduced large crabgrass control by Clethodim in one or more experiments. cambridge.org |
Analytical Methodologies for Clethodim, Z and Its Metabolites
Chromatographic Techniques for Separation and Identification
The separation of Clethodim (B606718), (Z)- and its metabolites is predominantly achieved using High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are foundational for resolving Clethodim, (Z)- from its various metabolites. Reversed-phase HPLC, often utilizing C18 columns, is a common approach. The mobile phase typically comprises a mixture of organic solvents, such as acetonitrile (B52724) or methanol, with aqueous buffers or acids like phosphoric or formic acid to optimize separation and peak shape sielc.comcipac.org. Normal phase HPLC has also been described, employing mobile phases consisting of n-hexane, ethyl acetate, and acetic acid, with detection typically at 254 nm cipac.org. These techniques allow for the separation of Clethodim, (Z)- from its oxidation products, including clethodim sulfoxide (B87167) and clethodim sulfone epa.govresearchgate.net.
Table 1: Illustrative HPLC Parameters for Clethodim, (Z)- Analysis
| Technique | Column Type | Mobile Phase Composition | Detection Wavelength | Retention Time (approx.) | Reference |
| HPLC | C18 | Methanol/Water (e.g., 80:20) + formic acid | Not specified | Not specified | doi.org |
| HPLC | Agilent ZORBAX RX-SIL (5 µm, 250 × 4.6 mm) | n-Hexane + Ethyl Acetate + Acetic Acid (940:40:20, v/v) | 254 nm | 12.6 min | cipac.org |
| HPLC | C1- | Not specified | 234 nm | Not specified | epa.gov |
| HPLC | C13 | Not specified | 234 nm | Not specified | epa.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS/MS and LC-Q-TOF MS) significantly enhances analytical capabilities, providing greater sensitivity and specificity for identifying and quantifying Clethodim, (Z)- and its metabolites.
LC-MS/MS : This technique is widely adopted for the simultaneous determination of Clethodim, (Z)-, clethodim sulfoxide, and clethodim sulfone in various matrices, including soil, plant tissues, and seeds doi.orgresearchgate.netnih.gov. Sample preparation typically involves extraction with solvents like acetonitrile or methanol/water mixtures, often followed by purification steps. Detection is commonly performed using electrospray ionization (ESI) in positive ion mode, with multiple-reaction monitoring (MRM) employed for precise quantification doi.orgnih.gov. Limits of detection (LODs) can be as low as 0.002 mg/kg, with good recovery rates reported doi.orgresearchgate.net.
LC-Q-TOF MS : Quadrupole time-of-flight (Q-TOF) mass spectrometry, coupled with HPLC, offers high resolution and mass accuracy, which are essential for the identification and structural elucidation of Clethodim, (Z)- transformation products and metabolites csic.esacs.orgresearchgate.net. This advanced technique has been instrumental in identifying photoproducts formed during the degradation of Clethodim, (Z)- in aqueous environments, revealing key reactions such as S-oxidation and oxime moiety reduction acs.org. Furthermore, LC-Q-TOF MS is utilized in broad-scope pesticide residue analysis for the screening and confirmation of numerous analytes researchgate.netmdpi.com.
Detection and Quantification in Environmental and Biological Matrices
The effective analysis of Clethodim, (Z)- and its metabolites requires tailored approaches for different sample types.
Soil Matrices
Analytical methods for Clethodim, (Z)- and its metabolites in soil typically begin with extraction using solvent mixtures, commonly methanol/water epa.govepa.gov. Some methodologies include derivatization steps, such as methylation with diazomethane, prior to HPLC analysis epa.gov. Clethodim sulfoxide and clethodim sulfone are frequently identified as the principal metabolites in soil fao.orgregulations.gov. Clethodim, (Z)- is known to degrade rapidly in soil, with reported half-lives often being less than one day across different soil types fao.org.
A common analytical workflow for soil samples involves extraction with methanol/water, followed by partitioning and derivatization for subsequent HPLC analysis epa.gov. An alternative "common moiety" method involves extraction with methanol-water, oxidation to a dicarboxylic acid, derivatization to its dimethyl ester, and analysis by gas chromatography using a flame photometric detector epa.gov.
Water Matrices (e.g., natural waters, tap water)
The analysis of Clethodim, (Z)- in water samples frequently employs solid-phase extraction (SPE) using C18 cartridges for sample concentration acs.org. Subsequent analysis is typically performed using LC-ESI-MS, enabling the quantification and confirmation of Clethodim, (Z)-, clethodim sulfoxide, and sethoxydim (B610796) sulfoxide acs.org. Recoveries for Clethodim, (Z)- in spiked water samples have been reported to be approximately 96% acs.org. Studies have also investigated the photodegradation of Clethodim, (Z)- in chlorinated water, identifying oxidation to its sulfoxide and sulfone derivatives as primary degradation pathways, with no chlorinated byproducts detected under the experimental conditions scribd.com. The limit of quantitation in water samples has been reported to be below 0.1 μg/L acs.org.
Table 2: Illustrative LC-MS Parameters for Clethodim, (Z)- Analysis in Water
| Technique | Extraction Method | Column Type | Mobile Phase Composition | Ionization Mode | Limit of Quantitation | Reference |
| LC-ESI-MS | C18-SPE | Not specified | Methanol/Water gradient | Positive Ion | < 0.1 μg/L | acs.org |
| LC-Q-TOF MS | Not specified | Not specified | Not specified | ESI | Not specified | csic.esacs.org |
Plant Matrices (e.g., crops, weeds, herbs)
For plant matrices such as rape seed, various crops, and tobacco, analytical methods often utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure followed by LC-MS/MS analysis doi.orgresearchgate.net. Extraction is commonly performed using solvents like acetonitrile, followed by purification steps researchgate.net. Limits of detection (LODs) for Clethodim, (Z)- and its metabolites in plant matrices can be as low as 0.002 mg/kg, with reported recoveries ranging from 78.7% to 104.2% doi.org. Other methods for plant analysis include extraction with acetone (B3395972) followed by LC-MS confirmation, with reported recoveries of Clethodim, (Z)- between 91% and 118% in a variety of crops researchgate.net. Clethodim sulfoxide and clethodim sulfone are identified as the primary metabolites found in plant tissues nih.gov.
Table 3: Illustrative LC-MS/MS Parameters for Clethodim, (Z)- Analysis in Plant Matrices
| Technique | Extraction Method | Column Type | Mobile Phase Composition | Detection Method | LOD (mg/kg) | Recovery (%) | Reference |
| HPLC–MS/MS | QuEChERS | ZORBAX Eclipse XDB C18 (1.8 µm, 2.1 mm × 50 mm) | Methanol and 0.1% formic acid (80:20) | MRM | 0.002-0.01 | 78.7-104.2 | doi.org |
| LC-MS/MS | Acetonitrile | Not specified | Not specified | Not specified | 0.024-0.06 | 74.8-104.4 | researchgate.net |
| LC/MS (ESI) | Acetone | Not specified | Not specified | ESI | 0.01 ppm | 91-118 | researchgate.net |
Challenges in Isomer and Metabolite Differentiation
Clethodim is known to exist in different isomeric forms, and its metabolic transformation leads to a range of compounds, including sulfoxides and sulfones. The analytical methods must be capable of resolving these closely related chemical species.
Separation of (E)- and (Z)-Isomers
Clethodim possesses geometric isomerism at the oxime ether double bond, resulting in (E) and (Z) isomers. The (E) form is generally less polar than the (Z) form. High-Performance Liquid Chromatography (HPLC) is frequently employed for their separation, with reverse-phase systems being common fao.orgfao.org. Some studies indicate that while these isomers can be separated by HPLC, interconversion can occur on the column, particularly at certain pH levels (e.g., pH 5 and 7), potentially leading to peak tailing fao.org. Specialized chromatographic methods, such as those using phenyl-hexyl columns with specific mobile phases, have been investigated for their ability to separate diastereomers, although some systems may not show evidence of such separation fao.org. The interconversion of isomers is a critical factor to consider during method development and validation, as it can affect the accuracy of quantification fao.org.
Analysis of Sulfoxide and Sulfone Metabolites
Clethodim undergoes metabolic oxidation, primarily at the sulfur atom of the ethylthio group, to form clethodim sulfoxide and subsequently clethodim sulfone inchem.orgnih.govoup.com. Additionally, hydroxylation at the 5-position can occur, leading to 5-hydroxy-clethodim sulfoxide and 5-hydroxy-clethodim sulfone fao.orginchem.org. Other identified metabolites include imine and oxazole (B20620) derivatives inchem.org.
Analytical methods often involve chemical derivatization to facilitate the detection and quantification of these metabolites. A common approach involves the oxidation of both clethodim and its sulfoxide metabolites to the corresponding sulfone using agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide fao.orgnih.govoup.comepa.gov. This oxidation step converts multiple analytes into a single, more easily detectable form, often a dicarboxylic acid that is then methylated to form dimethyl esters (DMEs) for Gas Chromatography (GC) analysis with a flame-photometric detector (FPD) in sulfur mode fao.orgepa.gov. Alternatively, Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is widely used for the simultaneous determination of clethodim and its sulfoxide and sulfone metabolites without prior oxidation researchgate.netnyxxb.cnresearchgate.net. LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of low residue levels researchgate.netnyxxb.cnresearchgate.net. For instance, methods have been developed using UPLC-MS/MS for simultaneous detection in animal products, achieving limits of quantification (LOQs) as low as 0.005 mg/L nyxxb.cn.
The analysis of these metabolites can be complex due to the potential for further oxidation or degradation during sample preparation and analysis fao.orgepa.gov. For example, early methods involved oxidation to 3-[2-(ethylsulfonyl)propyl]pentanedioic acid, followed by methylation for GC analysis fao.org. More contemporary methods favor LC-MS/MS for its ability to directly analyze the parent compounds and their metabolites with high specificity researchgate.netnyxxb.cnresearchgate.net.
Method Validation and Performance Parameters
The validation of analytical methods for clethodim and its metabolites is essential to ensure reliability and accuracy. Key performance parameters typically assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Several studies have reported on the validation of analytical methods. For example, a method using LC-MS/MS for the determination of clethodim, clethodim sulfoxide, and clethodim sulfone in soil and tobacco demonstrated satisfactory linearity (R² ≥ 0.9973) with LODs and LOQs in the range of 0.024–0.06 mg/kg and 0.08–0.2 mg/kg, respectively researchgate.netresearchgate.net. Recoveries in these studies ranged from 74.8% to 104.4% with relative standard deviations (RSDs) between 1.9% and 12.1% researchgate.netresearchgate.net.
Another validated method using UPLC-MS/MS for clethodim and its metabolites in animal origin foods reported good linearity (R² ≥ 0.9956) and LOQs of 0.01 mg/L for pork and chicken liver, and 0.005 mg/L for milk nyxxb.cn. Recovery experiments for clethodim in various crops like radish, tomato, and lettuce have shown ranges from 91% to 118% with fortification levels between 0.05–1.0 ppm oup.com. The detection limit for clethodim sulfone in crops was reported as 0.01 ppm (S/N > 3) oup.com.
Recovery experiments in tomatoes, soybeans, and other matrices yielded average recoveries for clethodim, clethodim sulfoxide, and 5-hydroxy-clethodim (measured as sulfones) between 50% and 117%, with RSDs ranging from 3% to 20% fao.org. Low recoveries of 5-hydroxy-clethodim occurred infrequently fao.org. Method validation for milk samples has also been reported, with some methods showing very low mean recoveries (28-47%) for clethodim sulfoxide, indicating potential challenges with this matrix fao.org.
The suitability of a method for regulatory purposes is often determined by its ability to meet established performance criteria, such as those outlined in guidelines for analytical quality control nih.gov. For instance, a method demonstrating an LOQ of 0.01 mg/kg for clethodim and its metabolites with recoveries above 80% and RSDs below 10% is generally considered reliable for pesticide residue analysis nih.gov.
Advanced Research Directions and Future Perspectives
Omics Approaches in Clethodim (B606718), (Z)- Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are providing deep insights into the mechanisms of Clethodim, (Z)- resistance and plant responses to the herbicide. Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) associated with reduced sensitivity to Clethodim, (Z)- and other ACCase inhibitors in weed species like Digitaria insularis. These studies have linked resistance to non-target site genes involved in herbicide detoxification and vacuolar sequestration-based degradation pathways frontiersin.orgresearchgate.net. Transcriptomic analyses can reveal changes in gene expression patterns in response to Clethodim, (Z)- exposure, highlighting pathways involved in plant defense or detoxification. Proteomic and metabolomic studies can further elucidate the biochemical alterations occurring within plants, offering a comprehensive understanding of how plants develop resistance or respond to herbicide stress. For instance, research into Poa annua has shown that while a specific mutation in the ACCase protein conferred resistance to other ACCase inhibitors, this particular population remained susceptible to Clethodim, (Z)-, suggesting complex resistance profiles that omics approaches can help unravel researchgate.net.
Computational Chemistry and Molecular Modeling Applications
Molecular docking is a powerful computational technique used to predict the binding interactions between small molecules, such as herbicides, and their target enzymes. Studies have employed molecular docking to understand how Clethodim, (Z)- interacts with the ACCase enzyme. These simulations have shown that Clethodim, (Z)- exhibits similar binding interactions with the ACCase active site as other novel ACCase inhibitors, indicating a strong affinity for the target enzyme nih.govresearchgate.netnih.govfrontiersin.org. Such studies help in elucidating the precise binding modes and identifying key amino acid residues involved in inhibition, which is crucial for designing new herbicides with enhanced efficacy or altered resistance profiles.
Quantitative Structure-Activity Relationship (QSAR) models establish statistical correlations between the chemical structure of a compound and its biological activity or properties nih.govwikipedia.org. For Clethodim, (Z)-, QSAR has been applied to predict environmental fate endpoints and the ecotoxicity of its degradation products csic.esresearchgate.netnih.govfao.orgmdpi.com. These models are invaluable for screening potential new herbicide candidates and for assessing the environmental behavior of existing ones. By analyzing the structural features that contribute to Clethodim's activity and degradation, QSAR can guide the design of more environmentally benign or potent analogues. For example, QSAR analysis of Clethodim, (Z)- photoproducts has indicated that these degradation products can be potential leachers, a critical factor for environmental risk assessment csic.esresearchgate.netnih.govfao.org.
Stereoselective Synthesis and Its Implications for Herbicide Design
Chirality plays a significant role in the biological activity of many agrochemicals, including herbicides. Research has indicated that the (-)-enantiomer of Clethodim, (Z)- is more active in controlling grass plants than its (+)-enantiomer or the racemic mixture nih.govdokumen.pub. This stereoselectivity has implications for herbicide design, as synthesizing and applying the more active enantiomer could potentially reduce the total amount of herbicide needed, leading to more efficient and environmentally friendly weed management. The development of stereoselective synthesis methods for Clethodim, (Z)- and its analogues is an active area of research, aiming to produce enantiomerically pure compounds with optimized herbicidal activity dokumen.pubresearchgate.net.
Understanding Complex Environmental Interactions
Clethodim, (Z)- undergoes various transformations in the environment, including photolysis, hydrolysis, and microbial degradation. Photolysis is a significant abiotic degradation pathway, with Clethodim, (Z)- exhibiting rapid degradation in aquatic environments under sunlight, with half-lives ranging from minutes to hours depending on conditions csic.esnih.govfao.orgresearchgate.net. Microbial degradation in soil is also a key process, with Clethodim, (Z)- and its metabolites like clethodim sulfoxide (B87167) and clethodim sulfone being subject to microbial oxidation regulations.gov. Understanding these interactions is crucial for predicting the persistence, mobility, and potential impact of Clethodim, (Z)- and its degradates in various environmental compartments, such as soil and water csic.esnih.govfao.orgresearchgate.netregulations.gov. For instance, some photoproducts of Clethodim, (Z)- have been shown to be more mobile in soil and potentially more toxic than the parent compound csic.esresearchgate.netnih.govfao.org.
Development of Novel Resistance-Breaking Chemistries
The evolution of herbicide resistance in weed populations is a significant challenge in agriculture. Resistance to ACCase-inhibiting herbicides, including Clethodim, (Z)-, has been documented in various grass species frontiersin.orgresearchgate.netscielo.brnih.govresearchgate.net. Research efforts are focused on understanding the genetic and biochemical mechanisms underlying this resistance, which can involve target-site mutations in the ACCase enzyme or non-target-site mechanisms such as enhanced herbicide metabolism or sequestration frontiersin.orgresearchgate.netresearchgate.netscielo.brresearchgate.net. This knowledge is vital for developing new herbicide chemistries that can overcome existing resistance mechanisms or for designing resistance management strategies. For example, studies investigating novel ACCase inhibitors have shown that some analogues can exhibit superior inhibitory activity and similar binding interactions to Clethodim, (Z)-, suggesting potential lead structures for future herbicide development nih.govresearchgate.netnih.gov.
Q & A
Q. How should researchers design experiments to account for isomerization effects in Clethodim (Z)- during HPLC analysis?
Methodological Answer: Optimize chromatographic conditions using isocratic solvent systems to resolve geometric/optical isomers, as gradient systems may interfere with UV detection of degradates. Include retention time validation and peak integration protocols to distinguish between tautomers. Replicate analyses to confirm isomer stability under experimental conditions .
Q. What protocols ensure reproducibility in soil degradation studies of Clethodim (Z)-?
Methodological Answer: Standardize incubation conditions (e.g., buffer molarity, temperature) and use dual radioactive labeling (e.g., propyl-¹⁴C and allyl-¹⁴C) to track degradation pathways. Calculate half-lives using pseudo-first-order kinetics only if concentration independence is confirmed. Report material balance data as a percentage of applied radioactivity, not recovered totals, to avoid bias .
Q. How can researchers validate the accuracy of degradation rate calculations when conflicting data arises from different labeling methods?
Methodological Answer: Perform statistical reconciliation using linear regression models on tabular data (e.g., Tables 1 and 4 in degradation studies). Compare residuals between duplicate analyses and figures to identify discrepancies. Use ANOVA to test for significant differences in half-lives derived from propyl- vs. allyl-labeled experiments .
What frameworks (e.g., PICOT) are appropriate for formulating hypothesis-driven research questions on Clethodim (Z)-'s environmental impact?
Methodological Answer: Apply PICOT (Population: soil microbes; Intervention: Clethodim concentration; Comparison: untreated controls; Outcome: degradation half-life; Time: 28-day incubation) to structure questions. Ensure feasibility by aligning with available analytical methods (e.g., HPLC, LC-MS) and ethical guidelines for ecotoxicology .
Q. Which statistical models are recommended for analyzing herbicide efficacy data involving Clethodim (Z)- mixtures?
Methodological Answer: Use PROC GLIMMIX in SAS for ANOVA with fixed (treatment) and random (environment, replication) effects. Apply log-normal transformations for non-normal data (e.g., volunteer corn density). Validate synergism/antagonism using Colby’s equation to compare observed vs. expected efficacy .
Advanced Research Questions
Q. How can conflicting degradation rates from propyl- and allyl-labeled Clethodim (Z)- experiments be reconciled in regulatory submissions?
Methodological Answer: Conduct sensitivity analyses to assess incubation condition variability (e.g., temperature fluctuations, microbial activity). Use Bayesian meta-analysis to integrate prior data on concentration-dependent degradation. Justify methodological choices (e.g., pseudo-first-order assumptions) in supplemental documentation .
Q. What strategies address material balance gaps in Clethodim (Z)- degradation studies when degradate identification is incomplete?
Methodological Answer: Employ high-resolution mass spectrometry (HRMS) to characterize non-extractable residues. Quantify unaccounted radioactivity via combustion of soil samples. Apply multivariate regression to link missing balances to experimental variables (e.g., buffer pH) .
Q. How should researchers design mixed-methods studies to integrate chemical kinetics data with field observations of Clethodim (Z)- persistence?
Methodological Answer: Combine quantitative degradation assays with qualitative farmer surveys on application practices. Use triangulation to validate lab-derived half-lives against field measurements. Apply thematic analysis to identify confounding factors (e.g., soil organic matter variability) .
Q. What systematic review protocols are effective for synthesizing evidence on Clethodim (Z)-'s ecotoxicological risks?
Methodological Answer: Follow PRISMA guidelines with a predefined PECO framework (Population: aquatic organisms; Exposure: Clethodim metabolites; Comparator: control groups; Outcome: mortality/growth inhibition). Collaborate with librarians to search databases (e.g., Web of Science, PubMed) using Boolean terms ("Clethodim" AND "degradation" AND "ecotoxicity") .
Q. How can dose-response meta-analyses resolve discrepancies in Clethodim (Z)- toxicity thresholds across studies?
Methodological Answer: Standardize toxicity endpoints (e.g., EC50) and normalize data to account for soil type variability. Use random-effects models to pool dose-response curves. Conduct subgroup analyses by study design (e.g., lab vs. field) to identify heterogeneity sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
